1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 1-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by:
- A triazolo[4,3-a]quinazoline core with a 4,5-dihydro configuration.
- 4-propyl and 5-oxo substituents on the heterocyclic ring.
- An N-isobutyl carboxamide group at position 6.
- A thioether linkage at position 1, connected to a 2-oxoethyl group bearing a 4-ethylphenylamino moiety.
Properties
IUPAC Name |
1-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O3S/c1-5-13-32-25(36)21-12-9-19(24(35)28-15-17(3)4)14-22(21)33-26(32)30-31-27(33)37-16-23(34)29-20-10-7-18(6-2)8-11-20/h7-12,14,17H,5-6,13,15-16H2,1-4H3,(H,28,35)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGAKPZUIBDWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity. It features a triazole ring, which is known for its role in various pharmacological effects, and a carboxamide moiety that may influence solubility and binding affinity.
Molecular Structure
| Component | Description |
|---|---|
| Triazole Ring | Contributes to bioactivity and binding interactions |
| Carboxamide Group | Enhances solubility and pharmacokinetic properties |
| Ethylphenyl Group | Potentially enhances lipophilicity |
| Thioether Linkage | May play a role in enzyme inhibition mechanisms |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially providing therapeutic benefits in conditions such as cancer or metabolic disorders.
- Receptor Modulation : There is evidence suggesting that the compound may interact with various receptors, influencing signaling pathways critical for cellular responses. This modulation can affect processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of similar triazole compounds exhibited significant anticancer activity by inducing apoptosis in cancer cells through caspase activation . The compound's structure suggests it may share similar mechanisms.
- Antimicrobial Efficacy : Research has shown that related compounds with similar functional groups demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with triazole rings have been noted to have IC50 values in the low micromolar range against various bacterial strains .
- Toxicological Studies : Safety assessments are crucial for any new pharmaceutical candidate. Toxicological evaluations have indicated low cytotoxicity at therapeutic concentrations, which is promising for further development .
Comparative Analysis
To better understand the potential of this compound, a comparison with other known bioactive compounds can be insightful:
Comparison with Similar Compounds
Core Modifications and Substituent Variations
The triazoloquinazoline core is shared among analogs, but substituent variations significantly alter properties (Table 1):
Key Observations:
- The N-isobutyl carboxamide at position 8 differentiates it from ester or hydrazide derivatives, likely affecting hydrogen-bonding capacity and metabolic stability .
- The 4-ethylphenylamino-thioether moiety is unique, suggesting tailored receptor interactions absent in hydrazide or thiazole-containing analogs .
Physicochemical Properties
Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
